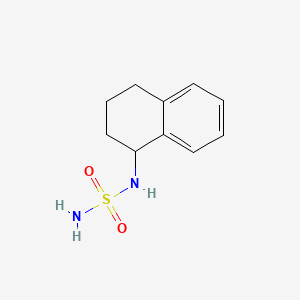
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.294. It is known for its unique structure, which includes a sulfamide group attached to a tetrahydronaphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the process. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfamide group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamides. These products have diverse applications in different fields .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1,2,3,4-Tetrahydro-1-naphthalenyl)sulfuric diamide include:
- Sulfanilamide
- Sulfathiazole
- Sulfamethoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other sulfamides may not be as effective .
属性
CAS 编号 |
15211-61-7 |
|---|---|
分子式 |
C10H14N2O2S |
分子量 |
226.294 |
IUPAC 名称 |
1-(sulfamoylamino)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7H2,(H2,11,13,14) |
InChI 键 |
XOSSFPWVLXQODA-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)N |
同义词 |
Sulfamide, (1,2,3,4-tetrahydro-1-naphthyl)- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















